2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone
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Overview
Description
2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone is a chemical compound with the molecular formula C10H6Br2O2 It is a brominated derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone typically involves the bromination of benzofuran derivatives. One common method includes the bromination of 2-acetylbenzofuran using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and applications in biology.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(5-bromobenzofuran-2-YL)ethanone
- 2-Bromo-1-(4-bromobenzofuran-2-YL)ethanone
- 2-Bromo-1-(3-bromobenzofuran-2-YL)ethanone
Uniqueness
2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone is unique due to its specific bromination pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C10H6Br2O2 |
---|---|
Molecular Weight |
317.96 g/mol |
IUPAC Name |
2-bromo-1-(6-bromo-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H6Br2O2/c11-5-8(13)10-3-6-1-2-7(12)4-9(6)14-10/h1-4H,5H2 |
InChI Key |
QWJFRJJRWCZRFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=C2)C(=O)CBr |
Origin of Product |
United States |
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